molecular formula C19H16FNO3 B8705791 Methyl 6-amino-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate

Methyl 6-amino-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate

Cat. No. B8705791
M. Wt: 325.3 g/mol
InChI Key: IRQIASHUOPLPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H16FNO3 and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-amino-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-amino-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

methyl 6-amino-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H16FNO3/c1-23-19(22)17-14-8-13(10-2-3-10)15(21)9-16(14)24-18(17)11-4-6-12(20)7-5-11/h4-10H,2-3,21H2,1H3

InChI Key

IRQIASHUOPLPQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N)C4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate (3.175 g, 8.94 mmol) in ethyl acetate (250 mL) containing 2M HCl (17 drops) was stirred with 10% palladium on carbon (0.951 g, 0.894 mmol) under an atmosphere of hydrogen at 21° C. for 16 hours. The reaction mixture was filtered through celite and the filtrate was evaporated under vacuum to give a dark green solid. This was dissolved in dichloromethane, washed with sodium bicarbonate solution, separated by hydrophobic frit, then evaporated to dryness and purified by flash chromatography, eluting over silica gel with a gradient of 0-30% ethyl acetate in cyclohexane. Appropriate fractions were combined and evaporated under vacuum to give the methyl 6-amino-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate. LCMS (m/z, ES+)=326 (M+H+).
Quantity
3.175 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.951 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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